N-Formylsaccharin
Overview
Description
N-Formylsaccharin is a reagent that has been shown to be efficient at chemoselective N-formylation of both primary and secondary amines . It is a solid, inexpensive, easy to handle, and stable compound .
Synthesis Analysis
N-Formylsaccharin is used in a mechanochemical acylation procedure. This protocol provides a valuable solvent-free alternative to existing processes and is highly beneficial in multi-step procedures due to its rapid and user-friendly workup .Molecular Structure Analysis
The molecular formula of N-Formylsaccharin is C8H5NO4S, and its molecular weight is 211.19 .Chemical Reactions Analysis
N-Formylsaccharin has been revealed to be an efficient and chemoselective formylating agent of amines. It can react under mild reaction conditions with short reaction times .Physical And Chemical Properties Analysis
N-Formylsaccharin is a solid substance. It has a purity of more than 98.0% (GC). It is white to almost white in color and appears as a powder or crystal . It should be stored under inert gas and is sensitive to moisture .Scientific Research Applications
Palladium-Catalyzed Fluorocarbonylation Using N-Formylsaccharin : N-Formylsaccharin, a readily available crystalline compound, has been used as an efficient CO source in palladium-catalyzed fluorocarbonylation of aryl halides. This process yields acyl fluorides, which can be transformed into various carboxylic acid derivatives (Ueda, Konishi, & Manabe, 2013).
Phenoxycarbonylation of Aryl Iodides : N-Formylsaccharin was used as a CO surrogate in the phenoxycarbonylation of aryl iodides, facilitated by Pd/C catalyst in an environmentally benign solvent, propylene carbonate. This method allows for the synthesis of a range of phenyl esters under mild conditions (Gautam, Kathe, & Bhanage, 2017).
Alkoxycarbonylation of Alkenes : A palladium-catalyzed alkoxycarbonylation of alkenes using N-formylsaccharin as a CO surrogate has been reported. This method is notable for its ambient conditions and regioselective fashion, yielding branched products from styrene derivatives and linear esters from alkyl-substituted alkenes (Gehrtz, Hirschbeck, & Fleischer, 2015).
Synthesis of Glycoconjugates : N-Formylsaccharin's role in the synthesis of synthetic oligosaccharides and glycoconjugates, which are crucial in biological research and drug/vaccine discovery, has been explored. Challenges in routine preparation and new methodologies for oligosaccharide assembly have been discussed (Boltje, Buskas, & Boons, 2009).
Palladium-Catalyzed Reductive Carbonylation of Aryl Sulfonates : This study developed a method for Pd-catalyzed reductive carbonylation of aryl sulfonates using N-formylsaccharin as a CO surrogate, providing a practical method for synthesizing aldehydes from phenol derivatives (Konishi, Kumon, Yamaguchi, & Manabe, 2020).
Synthesis of α- and β-D-(1→6)-C-Disaccharides : N-formylsaccharin was involved in the synthesis of C-disaccharides, which are analogues of biologically active disaccharides. The study explored various synthesis methods for these compounds (Dondoni, Zuurmond, & Boscarato, 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPIFZSJKLLOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715600 | |
Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formylsaccharin | |
CAS RN |
50978-45-5 | |
Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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